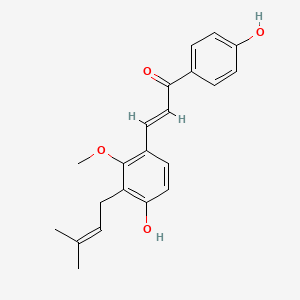

Licochalcone C

説明

Licochalcone C is a natural product found in Glycyrrhiza glabra and Glycyrrhiza inflata . It is a bioactive compound with anti-cancer, anti-inflammatory, and antioxidant activity .

Synthesis Analysis

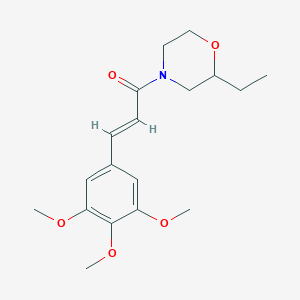

A concise four-step synthesis of Licochalcone C has been reported, employing acid-mediated Claisen-Schmidt condensation as a key step . A novel total synthesis of licochalcone C on an up to 30g scale was disclosed that relied on the directed ortho-metalation of bis-O-MOM-protected resorcinol for the regioselective C-prenylation, followed by metalation-formylation, selective O-deprotection – methylation, and aldol reaction with p-hydroxyacetophenone .Molecular Structure Analysis

The molecular formula of Licochalcone C is C21H22O4 . Its structure has been elucidated by combined analyses of UV, IR, MS, NMR, and CD spectroscopic data .Chemical Reactions Analysis

The reaction sequence included relied on the directed ortho-metalation (DOM) of bis-O-MOM-protected resorcinol for the regioselective C-prenylation, followed by metalation-formylation, selective O-deprotection of a hydroxyl group located between the formyl and prenyl groups, its methylation, and aldol reaction with p-hydroxyacetophenone .Physical And Chemical Properties Analysis

Licochalcone C has a molecular weight of 338.4 g/mol . It is a valuable flavonoid primarily extracted from roots of Glycyrrhiza uralensis Fisch. ex DC .科学的研究の応用

Antibacterial Effects

- Scientific Field : Pharmaceuticals

- Summary of Application : Licochalcone C (LCC) has been synthesized and evaluated for its antibacterial effects and toxicity . It has shown effects against Gram-positive bacteria, Mycobacterium species, and Helicobacter pylori .

- Methods of Application : The synthetic route of LCC included six steps, affording a 10% overall yield . The investigations by fluorescence microscopy, using PI and SYTO9 as fluorophores, indicated that LCC was able to disrupt the S. aureus membrane .

- Results or Outcomes : LCC inhibited the biofilm formation of MSSA and MRSA, demonstrating MBIC 50 values of 6.25 μg/mL for both strains . Systemic toxicity assays using Galleria mellonella larvae showed that LCC was not lethal at 100 µg/mL after 80 h treatment .

Regulation of PI3K/Akt/eNOS and NF-κB/iNOS/NO Signaling Pathways

- Scientific Field : Molecular Sciences

- Summary of Application : Licochalcone C has been studied for its biological effect on the regulation of PI3K/Akt/eNOS and NF-κB/iNOS/NO signaling pathways in H9c2 cells in response to LPS stimulation .

- Methods of Application : The study involved the treatment of H9c2 cells with Licochalcone C and subsequent stimulation with lipopolysaccharide .

- Results or Outcomes : Licochalcone C treatment repressed nuclear factor-κB (NF-κB) translocation and several downstream molecules, such as inducible nitric oxide synthase (iNOS), intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) . Moreover, Licochalcone C upregulated the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/endothelial nitric oxide synthase (eNOS) signaling pathway .

Anticancer Effects

- Scientific Field : Oncology

- Summary of Application : Licochalcone C, along with other licochalcones, has been studied for its potential anticancer effects . These compounds have shown considerable antitumor activity by regulating the expression in multiple signaling pathways such as the EGFR/ERK, PI3K/Akt/mTOR, p38/JNK, JAK2/STAT3, MEK/ERK, Wnt/β-catenin, and MKK4/JNK pathways, and their downstream proteins .

- Methods of Application : The study involved the treatment of cancer cells with Licochalcone C and subsequent analysis of the changes in the aforementioned signaling pathways .

- Results or Outcomes : Licochalcone C can activate the mitochondrial apoptosis pathway and death receptor pathway, promote autophagy-related protein expression, inhibit the expression of cell cycle proteins and angiogenesis factors, regulate autophagy and apoptosis, and inhibit the proliferation, migration, and invasion of cancer cells .

Medical Device Coating

- Scientific Field : Biomedical Engineering

- Summary of Application : Licochalcone C has potential applications in antibacterial drug discovery and medical device coating .

- Methods of Application : The application involves the coating of medical devices with Licochalcone C to prevent bacterial adhesion and biofilm formation .

- Results or Outcomes : Systemic toxicity assays using Galleria mellonella larvae showed that Licochalcone C was not lethal at 100 µg/mL after 80 h treatment . These data suggest new uses for Licochalcone C as a compound with potential applications in antibacterial drug discovery and medical device coating .

Anti-inflammatory Effects

- Scientific Field : Immunology

- Summary of Application : Licochalcone C has been studied for its potential anti-inflammatory effects . It has been found to regulate various signaling pathways and their downstream proteins, which can inhibit the expression of inflammation-related factors .

- Methods of Application : The study involved the treatment of cells with Licochalcone C and subsequent analysis of the changes in the aforementioned signaling pathways .

- Results or Outcomes : Licochalcone C has been found to inhibit the expression of inflammation-related factors, thereby exhibiting anti-inflammatory effects .

Antioxidant Effects

- Scientific Field : Biochemistry

- Summary of Application : Licochalcone C has been studied for its potential antioxidant effects . It has been found to regulate various signaling pathways and their downstream proteins, which can inhibit the expression of oxidation-related factors .

- Methods of Application : The study involved the treatment of cells with Licochalcone C and subsequent analysis of the changes in the aforementioned signaling pathways .

- Results or Outcomes : Licochalcone C has been found to inhibit the expression of oxidation-related factors, thereby exhibiting antioxidant effects .

将来の方向性

特性

IUPAC Name |

(E)-3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O4/c1-14(2)4-11-18-20(24)13-8-16(21(18)25-3)7-12-19(23)15-5-9-17(22)10-6-15/h4-10,12-13,22,24H,11H2,1-3H3/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDNTJSRHDSPSR-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1OC)C=CC(=O)C2=CC=C(C=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1OC)/C=C/C(=O)C2=CC=C(C=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162737 | |

| Record name | Licochalcone C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Licochalcone C | |

CAS RN |

144506-14-9 | |

| Record name | Licochalcone C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144506149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Licochalcone C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LICOCHALCONE C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1H7W3812O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

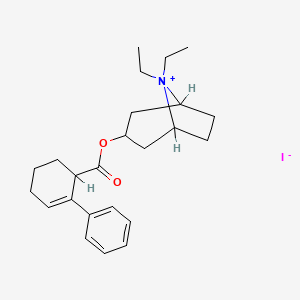

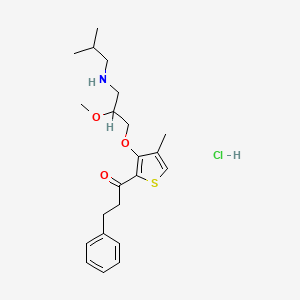

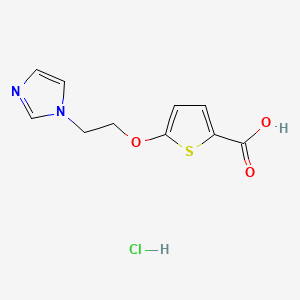

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1-Bis[3-methyl-4-(3,3-dimethyl-2-oxobutoxy)phenyl]cyclohexane](/img/structure/B1675210.png)

![3,3-Bis[3-methyl-4-(3,3-dimethyl-2-oxobutoxy)phenyl]pentane](/img/structure/B1675211.png)

![[2,6-Dimethoxy-4-(piperidine-1-carbonyl)phenyl] ethyl carbonate](/img/structure/B1675214.png)

![[2,6-Dimethoxy-4-(4-methylpiperazine-1-carbonyl)phenyl] ethyl carbonate](/img/structure/B1675215.png)

![6-[(2R,5R)-2-methyl-5-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one](/img/structure/B1675225.png)